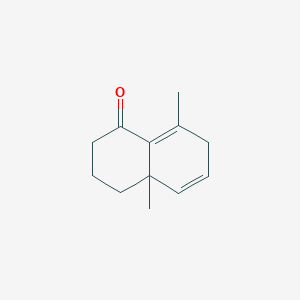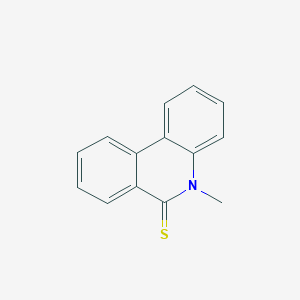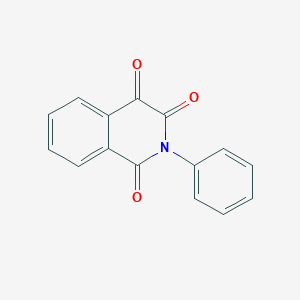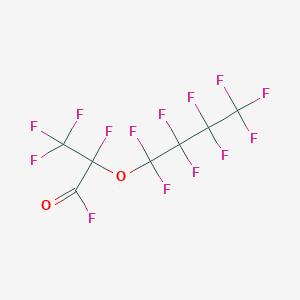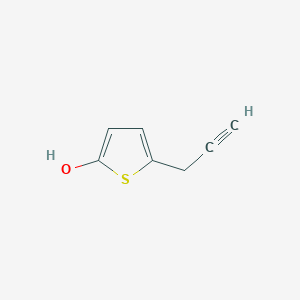
Octadeca-1,5,9,13,17-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadeca-1,5,9,13,17-pentaene is a polyunsaturated hydrocarbon with the molecular formula C18H28 It is characterized by the presence of five conjugated double bonds, which contribute to its unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octadeca-1,5,9,13,17-pentaene can be synthesized through several methods, including Wittig condensation, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-induced dehydrobromination, and Hofmann elimination . The Hofmann elimination sequence is particularly convenient for the preparation of conjugated tetraenes and pentaenes . Additionally, DBU-induced dehydrobromination of specific brominated precursors can yield high amounts of the desired pentaene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
Octadeca-1,5,9,13,17-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, acids, and bases can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Octadeca-1,5,9,13,17-pentaene has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: Used in the synthesis of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism by which octadeca-1,5,9,13,17-pentaene exerts its effects involves interactions with molecular targets and pathways. For instance, its conjugated double bonds can participate in electron transfer processes, making it a potential candidate for use in organic electronics and photovoltaics . Additionally, its ability to undergo various chemical reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadeca-1,5,9,13-tetraene: A similar compound with four conjugated double bonds.
Eicosa-1,5,9,13,17-pentaene: A longer-chain analog with similar structural features.
Uniqueness
Octadeca-1,5,9,13,17-pentaene is unique due to its specific chain length and the presence of five conjugated double bonds, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
65883-61-6 |
|---|---|
Molekularformel |
C18H28 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
octadeca-1,5,9,13,17-pentaene |
InChI |
InChI=1S/C18H28/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-4,9-12,17-18H,1-2,5-8,13-16H2 |
InChI-Schlüssel |
MMFJRFMYAQZPLO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC=CCCC=CCCC=CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


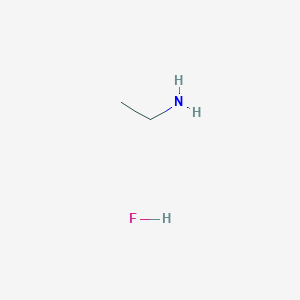
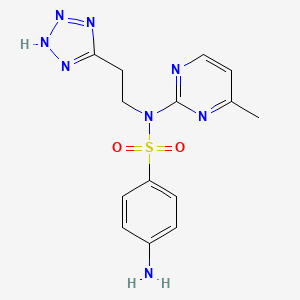
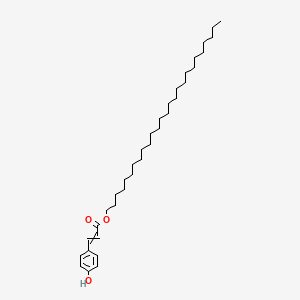


![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
